4,6-Difluoroindole Core vs. 6-Chloroindole Core: Improved Metabolic Stability and Reduced Renal Transporter Interaction
In a series of 5-aryl-indole-3-carboxylic acid AMPK activators, replacement of the 6-chloroindole core with a 4,6-difluoroindole core provided improved metabolic stability while minimizing the propensity for active transport by the renal organic anion transporter OAT3 [1]. This modification reduced glucuronidation rate and minimized renal excretion, representing a direct, quantifiable PK advantage over the chlorinated analog core [1].
| Evidence Dimension | Metabolic stability and OAT3-mediated renal clearance |
|---|---|
| Target Compound Data | Improved metabolic stability; minimized active transport by OAT3 (qualitative improvement reported) |
| Comparator Or Baseline | 6-Chloroindole core in 5-aryl-indole-3-carboxylic acid AMPK activators |
| Quantified Difference | Qualitative improvement in metabolic stability and reduced OAT3 transport (specific fold-change values not reported in abstract) |
| Conditions | In vitro human and rat renal organic anion transporter (OAT/Oat) uptake assays; in vivo rat renal clearance studies |
Why This Matters
This core replacement strategy directly reduces glucuronidation-mediated clearance and renal excretion, enabling lower dosing frequency and improved oral bioavailability in AMPK-targeting drug candidates.
- [1] Edmonds DJ, et al. Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). J Med Chem. 2018;61(6):2372-2383. View Source
